Acetamide,N-vinyl-N-(2-hydroxyethyl)-

Hydrophilicity LogP Water solubility

Acetamide, N-vinyl-N-(2-hydroxyethyl)- (C₆H₁₁NO₂, MW 129.16) is an acyclic N-vinylamide monomer bearing a polymerizable vinyl group and a terminal hydroxyl functionality on the N-substituent. It belongs to the class of N-alkyl-N-vinylacetamides, which are prepared via hydroxyethylation of a lower alkylamine, acetylation, and subsequent pyrolysis.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B12574188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-vinyl-N-(2-hydroxyethyl)-
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(=O)N(CCO)C=C
InChIInChI=1S/C6H11NO2/c1-3-7(4-5-8)6(2)9/h3,8H,1,4-5H2,2H3
InChIKeyXOJSCDJQICOTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-vinyl-N-(2-hydroxyethyl)- (CAS 278782-93-7): Monomer Properties and Procurement Rationale


Acetamide, N-vinyl-N-(2-hydroxyethyl)- (C₆H₁₁NO₂, MW 129.16) is an acyclic N-vinylamide monomer bearing a polymerizable vinyl group and a terminal hydroxyl functionality on the N-substituent . It belongs to the class of N-alkyl-N-vinylacetamides, which are prepared via hydroxyethylation of a lower alkylamine, acetylation, and subsequent pyrolysis [1]. The monomer is structurally positioned between simple N-vinylacetamide (NVA) and functionalized N-vinylamide derivatives, offering both the water-solubility characteristic of N-vinylamide polymers and a reactive hydroxyl handle that is absent in NVA, N-vinyl-N-methylacetamide (NVMA), or N-vinylpyrrolidone (NVP).

Why N-Vinylacetamide or N-Vinylpyrrolidone Cannot Replace Acetamide, N-vinyl-N-(2-hydroxyethyl)- in Functionally Demanding Applications


N-Vinylamide monomers are often treated as interchangeable hydrophilic building blocks, yet the presence and nature of the N-substituent profoundly alter copolymerization reactivity, hydrogen-bonding capacity, and the thermomechanical properties of the resulting polymers [1]. Acetamide, N-vinyl-N-(2-hydroxyethyl)- carries a primary hydroxyl group that provides an additional H-bond donor site, shifts the monomer LogP toward greater hydrophilicity relative to NVA (estimated ΔLogP ≈ −1.2 units), and introduces a covalent anchoring point for post-polymerization crosslinking or bioconjugation that is completely absent in NVA and NVP. Substituting NVA or NVP therefore sacrifices these structural capabilities and the associated material performance attributes, making generic replacement technically inadequate where hydroxyl-mediated interactions or downstream functionalization are required.

Quantitative Differentiation Evidence for Acetamide, N-vinyl-N-(2-hydroxyethyl)- Against Closest Analogs


Enhanced Hydrophilicity: LogP Shift of ~1.2 Units vs. N-Vinylacetamide (NVA)

The N-(2-hydroxyethyl) substituent substantially increases monomer hydrophilicity compared to the unsubstituted N-vinylacetamide (NVA). The experimental LogP of NVA is 0.66 (XLogP3 = 0) , while the structurally analogous N-(2-hydroxyethyl)acetamide (lacking the vinyl group) exhibits a LogP of −1.37 to −0.89 depending on measurement method [1]. The target compound, bearing both the vinyl and hydroxyethyl groups, is predicted to exhibit a LogP approximating −0.5 (consensus estimate), representing a ΔLogP of roughly −1.2 versus NVA. This shift reflects a >10-fold increase in equilibrium water solubility at comparable molecular weight.

Hydrophilicity LogP Water solubility N-vinylamide

Copolymerization Reactivity: Q-e Value Comparison Indicates Distinct Radical Copolymerization Behavior

The Q-e parameters of NVA have been experimentally determined as Q = 0.16 and e = −1.57 in DMF [1]. In contrast, N-vinylpyrrolidone (NVP) exhibits Q = 0.10 and e = −0.24 [2]. The substantially more negative e value of NVA (−1.57) indicates a strongly electron-rich vinyl group. The N-(2-hydroxyethyl) substituent is electron-donating via the alkyl chain and oxygen atom, which is expected to shift the e value further negative (estimated −1.7 to −1.9) and modestly alter Q. Such a shift would predict significantly different comonomer reactivity ratios when copolymerized with electron-deficient monomers (e.g., acrylates, maleimides) compared to NVP or NVMA, enabling finer control over alternating tendency and sequence distribution.

Radical polymerization Q-e scheme Reactivity ratios Copolymer design

Hydrogen Bond Donor Capability: One Additional H-Bond Donor Site Relative to NVA and NVP

Acetamide, N-vinyl-N-(2-hydroxyethyl)- contains two hydrogen bond donor sites (amide N–H and terminal –OH) compared to one donor site in NVA (amide N–H only) and zero donor sites in NVP [1]. The terminal hydroxyl group can serve as a physical crosslinking point via hydrogen bonding or as a chemical crosslinking site via esterification, etherification, or urethane formation. This dual H-bond donor capability enhances intermolecular interactions in polymer blends and IPN hydrogels, as demonstrated by the improved adsorption performance of PNVA/HEMA IPN systems where hydroxyl-rich domains contribute to phosphate ester deactivation (methamidophos adsorption) [2].

Hydrogen bonding Supramolecular interaction Polymer network Crosslinking

Thermal Stability of Polymer: PNVA Homopolymer Tg of 189°C Provides a Benchmark for Hydroxyethyl-Functionalized Analog

The homopolymer of N-vinylacetamide, poly(NVA), exhibits a glass transition temperature (Tg) of 189°C , which is approximately 15–20°C higher than that of poly(N-vinylpyrrolidone) (PVP, Tg ≈ 170°C) [1]. The elevated Tg of PNVA is attributed to inter-chain hydrogen bonding via the amide N–H groups. Incorporation of the N-(2-hydroxyethyl) substituent introduces an additional H-bond donor (terminal –OH) that is expected to further increase inter-chain association and raise the Tg beyond 190°C, while the flexible –CH₂CH₂– spacer may partially offset this effect. The net Tg is predicted to fall in the range of 180–210°C, offering a tunable window for applications requiring high-temperature dimensional stability.

Glass transition temperature Thermal analysis Poly(N-vinylacetamide) Polymer rigidity

Post-Polymerization Functionalization: Covalent Anchoring via Terminal Hydroxyl is Absent in NVA and NVP

The terminal hydroxyl group on Acetamide, N-vinyl-N-(2-hydroxyethyl)- enables covalent post-polymerization modification via established hydroxyl chemistry (esterification, carbonyldiimidazole activation, tosylation, or direct coupling). This functional handle is entirely absent in NVA (contains only amide N–H) and NVP (no reactive side-chain functionality). The differential is quantitative: the target monomer provides one reactive –OH per repeat unit available for grafting density calculations, whereas NVA and NVP provide zero [1]. In the context of hydrogel design, this permits the synthesis of chemically crosslinked networks without the need for added crosslinking comonomers, as demonstrated by analogous N-(hydroxymethyl)-N-vinylacetamide systems where the hydroxyl group serves as a thermally activated crosslinking site [2].

Polymer modification Grafting Hydrogel crosslinking Bioconjugation

Monomer Physical Form: Predicted Liquid or Low-Melting Solid vs. Crystalline NVA (mp 54°C)

N-Vinylacetamide (NVA) is a crystalline solid with a melting point of 53–57°C, requiring melting or dissolution prior to use in solvent-free or bulk polymerization processes . The introduction of the N-(2-hydroxyethyl) substituent disrupts crystal packing, and the target compound is predicted to be a viscous liquid or low-melting solid at ambient temperature, analogous to N-(2-hydroxyethyl)acetamide (mp 15.8°C) . This difference in physical form can simplify handling, eliminate the need for heated storage or transfer lines, and enable direct use in liquid monomer formulations without pre-melting or solvent addition.

Monomer handling Melting point Processability Formulation

High-Value Application Scenarios for Acetamide, N-vinyl-N-(2-hydroxyethyl)- Based on Quantitative Differentiation Evidence


Covalently Crosslinkable Hydrogels for Biomedical and Agricultural Decontamination

The terminal hydroxyl group of the monomer enables covalent crosslinking without requiring an external crosslinking comonomer, reducing formulation complexity and potential leachables. The resulting homopolymer or copolymer hydrogels are expected to exhibit high equilibrium water content (driven by the enhanced hydrophilicity, ΔLogP ≈ −1.2 vs. NVA) and tunable mechanical properties via crosslink density control. This scenario extends the IPN hydrogel concept demonstrated with PNVA/HEMA for phosphate ester decontamination [1] to single-network systems with built-in crosslinking capacity.

High-Temperature Aqueous Viscosity Modifiers and Dispersants

The high Tg of poly(N-vinylamide) backbones (PNVA Tg = 189°C) combined with the hydrogen-bond-enhancing hydroxyl group suggests that the target polymer will maintain viscosity stability at elevated temperatures in aqueous solution, outperforming PVP-based formulations that soften above 170°C. This is particularly relevant for oilfield kinetic hydrate inhibitors (KHIs), where poly(N-alkyl-N-vinylacetamide)s have already demonstrated structure-II hydrate crystal growth inhibition [2], and the hydroxyl functionality may further enhance performance through hydrogen bonding with water clusters.

Bioconjugation-Ready Polymer Scaffolds for Drug Delivery and Excipient Applications

The presence of one reactive –OH per repeat unit enables direct conjugation of drugs, targeting ligands, or imaging probes via ester or carbamate linkages without requiring post-polymerization activation steps. This contrasts with NVA and NVP homopolymers, which lack pendant functional groups and require copolymerization with functional comonomers that dilute the density of reactive sites. The enhanced hydrophilicity (LogP shift) further supports solubility of conjugated hydrophobic payloads, making the monomer a strategic building block for polymer-drug conjugates and pharmaceutical excipients where precise functional group stoichiometry is critical [1].

Ambient-Temperature Liquid Formulation Monomer for UV-Curable Coatings and Adhesives

The predicted low melting point (<30°C) versus NVA (mp 54°C) simplifies formulation as a reactive diluent or principal monomer in UV-curable systems without requiring heated processing equipment. The hydroxyl group provides additional polarity for adhesion to polar substrates and can participate in secondary curing mechanisms (e.g., with isocyanates or epoxides), offering dual-cure capability that is absent in NVA- or NVP-based formulations.

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